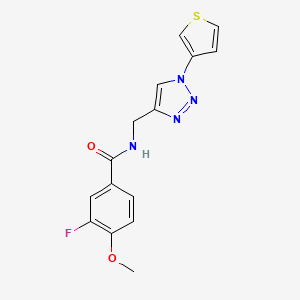![molecular formula C17H21ClN4O2 B2615828 5-chloro-2-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034204-55-0](/img/structure/B2615828.png)
5-chloro-2-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized by cyclization of substituted-benzoic acid N’-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorousoxychloride at 120 degrees C .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by analytical and spectral (IR, (1)H NMR, (13)C NMR and LC-MS) methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized by cyclization of substituted-benzoic acid N’-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the boiling point is predicted to be 799.1±60.0 °C, the density is predicted to be 1.40±0.1 g/cm3, and the solubility in DMSO is ≥ 100 mg/mL (187.41 mM), while it is < 0.1 mg/mL in water (insoluble) .Applications De Recherche Scientifique
Molecular Interactions and Receptor Binding
- Studies on compounds structurally related to "5-chloro-2-methoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide" have elucidated their molecular interactions, particularly with the CB1 cannabinoid receptor. For instance, a potent and selective antagonist for the CB1 cannabinoid receptor, involving detailed conformational analyses and the development of unified pharmacophore models, demonstrates the intricate relationship between chemical structure and receptor binding efficacy (J. Shim et al., 2002).
Synthesis and Biological Activity
- Novel synthetic pathways have been developed to create compounds with potential anti-inflammatory and analgesic properties. These methodologies underscore the importance of innovative chemical synthesis in generating new therapeutic agents with specific biological activities (A. Abu‐Hashem et al., 2020).
Gastrointestinal Motility Enhancement
- Research on derivatives of benzamide compounds has shown promising results in enhancing gastrointestinal motility, highlighting the therapeutic potential of these chemicals in treating gastrointestinal disorders. The evaluation of these compounds for serotonin 4 (5-HT(4)) receptor agonist activity suggests their applicability in addressing conditions related to impaired gastrointestinal motility (S. Sonda et al., 2003).
Antimicrobial Activity
- The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity offer insights into the potential use of these compounds in combating microbial infections. This research contributes to the ongoing search for novel antimicrobial agents capable of addressing resistant strains of bacteria and fungi (N. Patel et al., 2011).
Anti-Influenza Virus Activity
- Studies on benzamide-based compounds have revealed their significant antiviral activities against the H5N1 strain of the bird flu influenza virus. These findings suggest the potential of these compounds in developing antiviral drugs, highlighting the importance of chemical synthesis in contributing to global health security (A. Hebishy et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-9-16(21-20-11)22-7-5-13(6-8-22)19-17(23)14-10-12(18)3-4-15(14)24-2/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDTGFPEPRWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
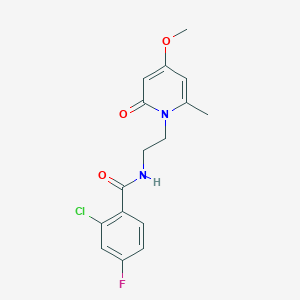
![3-Cyclopropyl-6-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2615746.png)
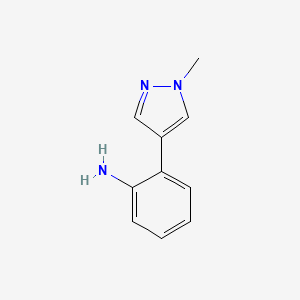
![2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2615749.png)
![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate](/img/structure/B2615751.png)

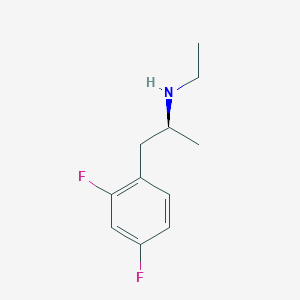

![2-tert-butyl-1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2615762.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2615765.png)
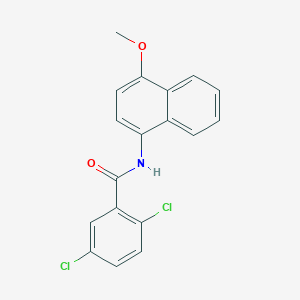
![(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2615767.png)
